4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-
Overview
Description
Synthesis Analysis
1,2,4-Triazoles can be synthesized through several methods, including the reaction of hydrazines with β-diketones or β-keto esters, or the cyclization of thiosemicarbazides.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of nitrogen atoms gives these compounds their unique chemical and physical properties.
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation, due to the presence of multiple reactive sites in their structure.
Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds that are resistant to oxidation and reduction. They are often crystalline solids at room temperature and are soluble in common organic solvents.
Safety And Hazards
Like all chemicals, 1,2,4-triazoles should be handled with care. They can cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled. Always follow safety guidelines when handling these compounds.
Future Directions
The future research directions for 1,2,4-triazoles include the development of new synthetic methods, the exploration of their biological activities, and their use in the design of new drugs and materials.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-16-10-6-14(7-11-16)19-22-23-20(24(19)17-4-2-1-3-5-17)15-8-12-18(13-9-15)25(26)27/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUWHARBQSANBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399406 | |
Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- | |
CAS RN |
62507-59-9 | |
Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLORO-PHENYL)-5-(4-NITRO-PHENYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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